molecular formula C11H6Cl2N2O B11865309 Imidazo[2,1-a]isoquinolin-2(3H)-one, 3,3-dichloro- CAS No. 62472-02-0

Imidazo[2,1-a]isoquinolin-2(3H)-one, 3,3-dichloro-

Cat. No.: B11865309
CAS No.: 62472-02-0
M. Wt: 253.08 g/mol
InChI Key: QFBFAZHTBJPNKO-UHFFFAOYSA-N
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Description

3,3-Dichloroimidazo[2,1-a]isoquinolin-2(3H)-one is a heterocyclic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dichloroimidazo[2,1-a]isoquinolin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isoquinoline derivatives with chloroformamidine in the presence of a base such as sodium carbonate. The reaction is usually carried out in a solvent like acetonitrile at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3,3-Dichloroimidazo[2,1-a]isoquinolin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-dichloroimidazo[2,1-a]isoquinolin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and cell division. This inhibition can result in the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dichloroisoquinolin-2(3H)-one
  • 3,3-Dichloroimidazo[1,2-a]pyridine-2(3H)-one
  • 3,3-Dichloroimidazo[1,2-a]quinoline-2(3H)-one

Uniqueness

3,3-Dichloroimidazo[2,1-a]isoquinolin-2(3H)-one is unique due to its specific structural features and the presence of the imidazo[2,1-a]isoquinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

62472-02-0

Molecular Formula

C11H6Cl2N2O

Molecular Weight

253.08 g/mol

IUPAC Name

3,3-dichloroimidazo[2,1-a]isoquinolin-2-one

InChI

InChI=1S/C11H6Cl2N2O/c12-11(13)10(16)14-9-8-4-2-1-3-7(8)5-6-15(9)11/h1-6H

InChI Key

QFBFAZHTBJPNKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN3C2=NC(=O)C3(Cl)Cl

Origin of Product

United States

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